![molecular formula C6H11NO B3278887 (R)-6-Methylpiperidin-2-one CAS No. 68330-73-4](/img/structure/B3278887.png)
(R)-6-Methylpiperidin-2-one
Overview
Description
(R)-6-Methylpiperidin-2-one, also known as N-Methyl-6-pipecolinone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that contains a piperidine ring with a methyl group attached to the nitrogen atom. This compound has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Chemical Properties and Reactions
Carbamate Formation in Aqueous Solutions : McGregor et al. (2018) utilized quantitative 13C NMR spectroscopy to study speciation in systems containing 2-methylpiperidine, H2O, and CO2. They identified the carbamate of 2-methylpiperidine as a stable species in these solutions, providing insights into the reaction dynamics of related compounds (Mcgregor et al., 2018).
Synthesis of Piperidin-4-one Oxime Esters : Harini et al. (2014) described a protocol for synthesizing novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters. Their work highlights the potential of these compounds in biological applications (Harini et al., 2014).
Diastereoselective Synthesis of Piperidinic Alkaloids : Fréville et al. (2001) presented a new method for synthesizing 2,6-disubstituted piperidinic alkaloids from optically pure (6 R )-6-methylpiperidin-2-one, demonstrating the versatility of this compound in creating complex molecular structures (Fréville et al., 2001).
Pharmacological and Biological Studies
Antioxidant and Antimicrobial Potential : The study by Harini et al. (2014) also explored the antioxidant and antimicrobial activities of 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters, demonstrating their biological significance (Harini et al., 2014).
Chiral Building Block for Pharmaceuticals : Fukawa et al. (2021) observed that the hydrolase in Arthrobacter sp. K5 exhibits high (S)-selectivity toward rac-N-pivaloyl-2-MPI, indicating its potential as a building block for pharmaceuticals and pesticides (Fukawa et al., 2021).
Industrial and Material Science Applications
Inhibition of Nitrosation by Steric Hindrance : González-Mancebo et al. (1997) investigated the nitrosation of various piperidine compounds, including 2-methylpiperidine. Their research suggests the potential use of these compounds in controlling the formation of N-nitroso compounds, which has implications in industrial processes (González-Mancebo et al., 1997).
- idine, providing insights into the mechanisms of nitrogen removal in organic compounds. This research is relevant for refining and petrochemical processes (Egorova et al., 2002).
properties
IUPAC Name |
(6R)-6-methylpiperidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-2-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMMAKUHNMSONL-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-Methylpiperidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.